2-Amino-4-chloro-6-methylphenol
Overview
Description
2-Amino-4-chloro-6-methylphenol is an organic compound with the molecular formula C7H8ClNO. It is a chlorinated derivative of aminophenol and is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-chloro-6-methylphenol can be synthesized through several methods. One common synthetic route involves the chlorination of 2-amino-6-methylphenol. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-chloro-6-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-6-methylphenol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylphenol: Similar structure but lacks the chlorine atom.
2-Amino-6-methylphenol: Similar structure but lacks the chlorine atom at the 4-position.
4-Chloro-2-methylphenol: Similar structure but lacks the amino group.
Uniqueness
2-Amino-4-chloro-6-methylphenol is unique due to the presence of both an amino group and a chlorine atom on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Biological Activity
2-Amino-4-chloro-6-methylphenol (ACMP) is a chemical compound that has garnered attention for its diverse biological activities and potential applications in various fields, including toxicology, pharmacology, and environmental science. This article delves into its biological activity, mechanisms of action, toxicological effects, and relevant case studies.
Chemical Structure and Properties
ACMP is classified as an aminophenol derivative with the following chemical structure:
- Molecular Formula : C7H8ClN
- Molecular Weight : 155.59 g/mol
The compound features an amino group (-NH2), a chloro group (-Cl), and a methyl group (-CH3) attached to a phenolic structure, which influences its reactivity and biological interactions.
The biological activity of ACMP can be attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with proteins and nucleic acids, while the chloro and methyl substituents enhance its lipophilicity, allowing it to penetrate cellular membranes more effectively. This interaction can modulate the activity of enzymes and other proteins, leading to significant biological effects such as:
- Enzyme Inhibition : ACMP has been shown to inhibit specific enzymes involved in metabolic pathways.
- Antioxidant Activity : The compound exhibits properties that may protect cells from oxidative stress by scavenging free radicals.
- Cytotoxic Effects : Studies indicate that ACMP can induce cell death in certain cancer cell lines.
In Vivo Studies
A series of toxicological assessments have been conducted to evaluate the safety profile of ACMP. Notably:
- Chronic Toxicity in Mice : A study involving B6D2F1/Crlj mice fed diets containing varying concentrations of ACMP for two years revealed no significant impact on survival rates. However, there were notable decreases in body weight at higher doses (3200 ppm) among female subjects .
- Carcinogenic Potential : The compound was linked to an increased incidence of squamous cell papilloma and carcinoma in the forestomach of male rats at elevated doses (3200 ppm) . This suggests a potential carcinogenic risk that warrants further investigation.
- Hematological Effects : In chronic bioassays, exposure to ACMP resulted in decreased erythrocyte counts and hemoglobin levels, indicating erythrocyte toxicity .
In Vitro Studies
In vitro studies have demonstrated that ACMP affects cellular processes such as:
- Cell Proliferation : The compound has been shown to inhibit proliferation in various cancer cell lines.
- Apoptosis Induction : Mechanistic studies indicated that ACMP could trigger apoptotic pathways, leading to programmed cell death .
Environmental Exposure
ACMP is frequently encountered in industrial settings where it is utilized in the synthesis of dyes and pharmaceuticals. Occupational exposure has raised concerns regarding its potential health effects. A comprehensive risk assessment highlighted the need for stringent safety measures in workplaces handling this compound .
Clinical Relevance
Research into the pharmacological applications of ACMP has revealed its potential as an intermediate in drug synthesis. Its structural properties allow for modifications that could enhance therapeutic efficacy against specific diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of ACMP, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
2-Amino-4-chlorophenol | Similar structure with hydroxyl group | Antioxidant properties; less cytotoxic |
2-Amino-4-chloro-6-methylpyrimidine | Contains a pyrimidine ring | Antimicrobial activity; lower toxicity |
ACMP's specific substitution pattern on the benzene ring imparts distinct chemical and biological properties that differentiate it from other compounds.
Properties
IUPAC Name |
2-amino-4-chloro-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWKYZJXIHYBTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510234 | |
Record name | 2-Amino-4-chloro-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80526-44-9 | |
Record name | 2-Amino-4-chloro-6-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-chloro-6-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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